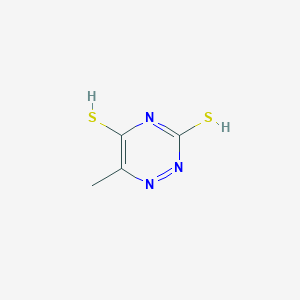

6-methyl-1,2,4-triazine-3,5-dithiol

Description

The Broad Significance of Triazine Scaffolds in Modern Chemical Research

Triazine scaffolds are a cornerstone in heterocyclic chemistry, recognized for their diverse applications. nih.govnih.gov These six-membered rings containing three nitrogen atoms are integral to medicinal chemistry and materials science. nih.govnih.gov Derivatives of triazine are investigated for a wide array of biological activities, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.gov The inherent reactivity and structural versatility of the triazine nucleus make it a valuable building block for creating novel therapeutic agents and functional materials. nih.govajprr.combenthamscience.com

Triazines are heterocyclic compounds with the molecular formula C₃H₃N₃. wikipedia.org They exist as three structural isomers, differentiated by the arrangement of the nitrogen atoms within the six-membered ring. nih.govwikipedia.org These isomers are:

1,2,3-Triazine (vicinal triazine): Characterized by three adjacent nitrogen atoms. nih.gov

1,2,4-Triazine (B1199460) (asymmetrical triazine): Features nitrogen atoms at positions 1, 2, and 4. nih.gov This isomer can participate in inverse electron demand Diels-Alder reactions. wikipedia.org

1,3,5-Triazine (B166579) (symmetrical or s-triazine): Contains nitrogen atoms at positions 1, 3, and 5 and is the most common and well-studied isomer. nih.govwikipedia.org

The arrangement of nitrogen atoms significantly influences the chemical properties and reactivity of each isomer. nih.gov Triazines generally have weaker resonance energy than benzene, which makes them more susceptible to nucleophilic substitution reactions. nih.govnih.gov

Table 1: Isomers of Triazine

| Isomer Name | Common Name | Position of Nitrogen Atoms |

| 1,2,3-Triazine | Vicinal triazine | 1, 2, 3 |

| 1,2,4-Triazine | Asymmetrical triazine | 1, 2, 4 |

| 1,3,5-Triazine | Symmetrical triazine (s-triazine) | 1, 3, 5 |

This table summarizes the classification of triazine isomers based on the positions of their nitrogen atoms.

Triazine derivatives serve as versatile building blocks in the synthesis of a multitude of organic compounds and advanced materials. nih.govrsc.org The 1,3,5-triazine derivative, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a key precursor for synthesizing a wide range of triazine-based compounds through sequential nucleophilic substitution reactions. wikipedia.orgresearchgate.netcsic.es This controlled reactivity allows for the precise installation of various functional groups, leading to diverse molecular libraries. thieme-connect.de

In the realm of functional materials, triazine-based structures are employed in:

Organic Electronics: Their electron-deficient nature makes them suitable as electron transporters in organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Polymers: Triazine-based covalent organic polymers (COPs) are explored for applications in heterogeneous catalysis due to their porous nature and high stability. rsc.org

Dyes: Chloro-substituted triazines are essential components of reactive dyes that covalently bond to materials like cellulose. wikipedia.org

Structural Elucidation and Intramolecular Dynamics of 6-Methyl-1,2,4-triazine-3,5-dithiol (B3190649)

The specific structure of this compound, with its methyl group and two sulfur-containing functional groups, gives rise to interesting intramolecular dynamics, most notably tautomerism.

A key feature of this compound is the existence of thiol-thione tautomerism. This phenomenon involves the migration of a proton between the sulfur and nitrogen atoms of the triazine ring. The compound can exist in the dithiol form, with two S-H groups, or the dithione form, with two C=S bonds and N-H groups. It can also exist in a mixed thiol-thione form.

The equilibrium between these tautomers is influenced by factors such as the solvent and the electronic nature of substituents on the triazine ring. Spectroscopic methods and computational calculations are often employed to study this tautomerism in related heterocyclic systems. science.gov The predominance of one tautomer over the other has a direct impact on the molecule's reactivity. For instance, the thione form is often considered important for the biological activity of similar anti-thyroid drugs. ias.ac.in The thiol form, on the other hand, can undergo reactions typical of thiols, such as oxidation to form disulfides. ias.ac.in The reactivity of the molecule, including its potential as a precursor in further chemical synthesis, is therefore intrinsically linked to the position of this tautomeric equilibrium.

Current State of Research on this compound and Closely Related Analogues

Research on 1,2,4-triazine derivatives remains an active area of investigation. Studies on closely related structures, such as 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and its 5-thioxo derivative, demonstrate the reactivity of the mercapto/thione group in reactions with various electrophiles to form new heterocyclic systems. researchgate.net For example, reactions with phenacyl halides can yield S-phenacyl derivatives or cyclized triazino[3,4-b] nih.govnih.govwikipedia.orgthiadiazines. researchgate.net

Furthermore, research into other substituted 1,2,4-triazine-3,5-dione derivatives has shown their potential as inhibitors of enzymes like d-amino acid oxidase (DAAO), with some analogues exhibiting good metabolic stability. nih.gov While direct and extensive recent studies specifically on this compound are not abundant in the provided results, the ongoing research on its analogues highlights the continued interest in the 1,2,4-triazine scaffold for developing new molecules with specific functional properties. The synthesis and reaction chemistry of these analogues provide a framework for predicting the potential reactivity and applications of this compound itself.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,2,4-triazine-3,5-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAXQSJQYFKAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 1,2,4 Triazine 3,5 Dithiol and Its Derivatives

Conventional Synthetic Pathways to 6-Methyl-1,2,4-triazine-3,5-dithiol (B3190649)

The conventional synthesis of the title compound is not a single-step process but rather a sequential pathway that builds the heterocyclic system and then introduces the desired functional groups.

The foundational precursor for many derivatives in this family is 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. This intermediate is typically synthesized via a cyclization reaction between thiocarbohydrazide (B147625) and pyruvic acid. researchgate.net A similar, well-established method involves the reaction of thiocarbohydrazide with α-keto acids or their derivatives. For instance, the synthesis of the analogous 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one is achieved by reacting thiocarbohydrazide with trimethylpyruvic acid N-acetylamide. prepchem.com

To arrive at the 3,5-dithioxo analogue, which is a tautomer of this compound, the 5-oxo group of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is converted to a 5-thioxo group. This transformation is accomplished by heating the compound with phosphorus pentasulfide in anhydrous pyridine (B92270), yielding 4-amino-3-mercapto-6-methyl-1,2,4-triazine-5(4H)-thione. researchgate.net

Synthetic Strategies for Substituted 1,2,4-Triazine (B1199460) Dithiol/Thione Systems

The derivatization of pre-formed triazine rings is a common and versatile strategy to access a wide range of substituted analogues. The reactivity of the amino and mercapto groups on the triazine core allows for various modifications.

Both 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and its 5-thioxo counterpart serve as valuable synthons for creating more complex molecules through reactions at the sulfur and nitrogen atoms. researchgate.net

The mercapto group on the triazine ring is susceptible to attack by electrophiles like phenacyl halides. The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can lead to different products depending on the reaction conditions. researchgate.net

S-Alkylation: In the presence of a base such as N,N-dimethylethylamine at room temperature, the reaction with phenacyl halides affords the S-phenacylthio derivatives in high yields. researchgate.net

Cyclization: When the same reactants are heated in methanol (B129727) for one hour, cyclization occurs, leading to the formation of 8H-7-aryl-3-methyl-as-triazino[3,4-b] researchgate.netprepchem.comorganic-chemistry.orgthiadiazines. researchgate.net

The 5-thioxo analogue exhibits similar reactivity. Its reaction with 4-bromophenacyl bromide in boiling methanol yields a separable mixture of the S-alkylated product and the cyclized triazino[3,4-b] researchgate.netprepchem.comorganic-chemistry.orgthiadiazine-4-thione. Further heating of this mixture converts the S-alkylated intermediate into the cyclized product exclusively. researchgate.net

Table 1: Derivatization of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and its 5-Thioxo Analogue with Phenacyl Halides researchgate.net

| Starting Material | Reagent | Conditions | Product(s) |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | 4-Fluorophenacyl chloride | N,N-Dimethylethylamine, Methanol, Room Temp. | 4-Amino-3-(4-fluorophenacyl)thio-6-methyl-1,2,4-triazin-5(4H)-one |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Boiling Methanol, 1 hr | 8H-7-Aryl-3-methyl-as-triazino[3,4-b] researchgate.netprepchem.comorganic-chemistry.orgthiadiazines |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazine-5(4H)-thione | 4-Bromophenacyl bromide | Boiling Methanol | Mixture of S-alkylated and cyclized products |

| Mixture from above reaction | Boiling Methanol, 2 hrs | 7-(4-Bromophenyl)-3-methyl-8H-as-triazino[3,4-b] researchgate.netprepchem.comorganic-chemistry.orgthiadiazin-4-thione |

The mercapto group can also participate in nucleophilic addition reactions. Treatment of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with acrylonitrile (B1666552) in boiling methanol containing pyridine results in a Michael-type addition, yielding 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net This derivative can be further modified, for example, by condensation with various aldehydes to form the corresponding Schiff bases. researchgate.net

The formation of the 1,2,4-triazine ring itself is a critical step that can be achieved through various cyclization strategies, providing access to a diverse array of triazine cores.

A foundational method for creating the specific 4-amino-3-mercapto-1,2,4-triazin-5-one scaffold involves the condensation of thiocarbohydrazide with α-keto acids. researchgate.netprepchem.com More general and modern synthetic protocols for the 1,2,4-triazine ring include:

Reductive Cyclization: The reductive cyclization of nitroarylhydrazides is a viable method for constructing fused researchgate.netorganic-chemistry.orgmdpi.comtriazine systems. mdpi.com

(3+3) Annulation: The reaction of in situ generated nitrile imines with α-amino esters provides a pathway to trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov

Domino Annulation: Efficient [4+2] domino annulation reactions using readily available materials like ketones, aldehydes, and alkynes have been developed for the synthesis of 1,2,4-triazine derivatives. rsc.org

Redox-Efficient Cyclodehydration: A mild method involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts to produce 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org

Biocatalytic Assembly: Nature employs a complex enzymatic and non-enzymatic cascade to assemble the 1,2,4-triazine ring from a precursor in riboflavin (B1680620) biosynthesis, involving multiple oxidation steps, C-N bond formation, decarboxylation, and a final N-N bond forming step. nih.gov

These diverse cyclization methods highlight the chemical flexibility in constructing the 1,2,4-triazine heterocycle, which is the core of the title compound and its derivatives.

Targeted Alkylation Reactions on Triazine Frameworks

Alkylation is a fundamental transformation for functionalizing the 1,2,4-triazine core, allowing for the introduction of various organic substituents that can modulate the compound's chemical and physical properties. For precursors like this compound, which contains reactive thiol groups, S-alkylation is a primary route for derivatization.

Research has demonstrated the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides. researchgate.net This reaction, typically conducted in the presence of a base like N,N-dimethylethylamine in a solvent such as methanol, proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the phenacyl halide, leading to the formation of S-phenacyl derivatives in high yields. researchgate.net These reactions can also lead to subsequent cyclization, forming fused ring systems like triazino[3,4-b] acs.orgnih.govresearchgate.netthiadiazines. researchgate.net

Another modern approach involves photoinduced reactions. A light-induced method has been developed for the arylation and alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines, offering a novel synthetic route that can be powered by sunlight. This method has proven applicable for large-scale reactions and the synthesis of various derivatives.

The table below summarizes representative alkylation reactions on triazine precursors.

| Precursor | Reagent | Conditions | Product |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one researchgate.net | Phenacyl Halides | N,N-Dimethylethylamine, Methanol | S-Phenacyl derivatives |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one researchgate.net | Acrylonitrile | Methanol | 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one |

| 1,2,4-Triazine-3,5(2H,4H)-diones | Hydrazines | Light-induced (including sunlight) | Arylated/Alkylated 1,2,4-triazine-3,5(2H,4H)-diones |

Explorations of Ring-Opening and Ring-Extending Transformations

The transformation of the triazine ring itself represents an advanced synthetic strategy to access novel heterocyclic systems. These reactions can involve either the contraction of the ring into a smaller heterocycle or its expansion into a fused polycyclic system.

One notable example is the oxidative ring contraction of specific triazine derivatives. The oxidation of certain 1,3,5-triazines using reagents like Oxone® (potassium peroxymonosulfate) has been shown to lead exclusively to the formation of 1,2,4-thiadiazoles. researchgate.net This reaction provides a unique pathway from a six-membered triazine ring to a five-membered thiadiazole system. researchgate.net

Conversely, ring-extending transformations often involve the annulation or fusion of another ring onto the triazine core. Synthetic strategies have been developed to create (hetero)arene ring-fused acs.orgresearchgate.netrsc.orgtriazines. mdpi.com These methods include the reductive cyclization of nitroarylhydrazides or the reaction of ortho-quinones with benzamidrazone. mdpi.com Such approaches effectively extend the π-system of the triazine, leading to compounds with altered electronic and photophysical properties. For instance, the synthesis of 3-phenyl acs.orgresearchgate.netrsc.orgtriazino[5,6-c]quinoline has been successfully achieved and its structure confirmed by X-ray crystallography. mdpi.com Another powerful technique is the intramolecular Staudinger aza-Wittig reaction, which has been employed for the synthesis of 1,2,5,6-tetrahydro-1,2,4-triazines, a key structural motif in the natural product noelaquinone. nih.gov

| Transformation Type | Starting Material | Reagent/Method | Product Type |

| Ring Contraction researchgate.net | Triazine derivatives | Oxone® (Potassium peroxymonosulfate) | 1,2,4-Thiadiazoles |

| Ring Fusion mdpi.com | ortho-Nitro hydroxyarenes/ortho-Quinones | Reductive cyclization/Reaction with benzamidrazone | (Hetero)arene ring-fused acs.orgresearchgate.netrsc.orgtriazines |

| Ring Formation nih.gov | Azido-hydrazide precursor | Intramolecular Staudinger aza-Wittig reaction | 1,2,5,6-Tetrahydro-1,2,4-triazines |

Transition Metal-Catalyzed Approaches in Triazine Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of triazines and their derivatives has significantly benefited from these methodologies.

Regioselective Routes via Chalcogenocyanate Addition to Tetrazine Precursors

A novel and highly regioselective route to 1,2,4-triazine derivatives involves the reaction of 1,2,4,5-tetrazines with chalcogenocyanate anions (thiocyanate or selenocyanate). Research has shown that coordinating the tetrazine ring to a ruthenium(II) arene complex facilitates this transformation. The reaction of ruthenium(II) tetrazine complexes with salts like potassium thiocyanate (B1210189) (KSCN) or sodium selenocyanate (B1200272) (NaSeCN) proceeds under mild conditions. This process involves the nucleophilic addition of the chalcogenocyanate to the tetrazine ring, followed by the release of dinitrogen (N₂) to afford 1,2,4-triazine-5-chalcogenone heterocycles. The reaction is completely regioselective, yielding a single isomer.

The table below shows results from a study on the reaction of a ruthenium(II) tetrazine complex with potassium thiocyanate.

| Reactant Complex | Conditions | Product Type |

| [RuCl{κ²N-3-(2-pyridyl)-6-R-1,2,4,5-tetrazine}(η⁶-arene)]⁺ (R = H, Me, 2-pyridyl) | KSCN or NaSeCN, mild conditions | Ruthenium complexes of 1,2,4-triazine-5-chalcogenones |

Copper(I)-Mediated Synthetic Transformations Leading to Triazine Derivatives

Copper-catalyzed reactions, particularly those involving copper(I) species, are widely used for the synthesis and modification of triazine derivatives. nih.gov These methods are valued for their efficiency, mild reaction conditions, and the commercial availability of the catalysts. nih.gov

One significant application is in Ullmann-type C-N coupling reactions. An efficient methodology for the Cu(I)-catalyzed synthesis of di- and trisubstituted 1,3,5-triazine (B166579) derivatives from dichlorotriazinyl benzenesulfonamide (B165840) and various nucleophiles has been reported. acs.org In this system, Cu(I) cations supported on a macroporous resin act as a heterogeneous catalyst, leading to shorter reaction times and often better yields compared to uncatalyzed reactions. acs.org

Copper(I) also mediates transformations of triazine thiones. For example, the reaction of 5-methoxy-5,6-diphenyl-4,5-dihydro-2H- acs.orgresearchgate.netrsc.orgtriazine-3-thione with copper(I) chloride resulted in the formation of a hexanuclear copper(I) cluster. researchgate.net In this structure, the triazine ligand coordinates to the copper ions through both nitrogen and sulfur atoms. researchgate.net Such reactions highlight the role of copper(I) in mediating both ligand synthesis and the formation of complex organometallic structures.

| Reaction Type | Starting Materials | Copper Source | Product Type |

| Ullmann C-N Coupling acs.org | Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Supported Cu(I) | Di- and trisubstituted 1,3,5-triazine derivatives |

| Cluster Formation researchgate.net | 5-Methoxy-5,6-diphenyl-4,5-dihydro-2H- acs.orgresearchgate.netrsc.orgtriazine-3-thione | Copper(I) chloride | Hexanuclear copper(I) cluster |

| Cascade Annulation nih.gov | Amidines, Methylarenes | Copper catalysts | 3,5-Disubstituted-1,2,4-oxadiazoles |

| C(sp³)–H Activation rsc.org | Amidines, N,N-dimethylethanolamine | CuCl₂ | 1,2-Dihydro-1,3,5-triazines |

Facile Preparation of Triazine-Based Synthons from Cyanuric Chloride for Supramolecular Assembly

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly valuable and commercially available starting material for the synthesis of 1,3,5-triazine-based synthons. ijpsr.infoorganic-chemistry.org Its three chlorine atoms can be substituted sequentially by a wide range of nucleophiles, such as alcohols, amines, and thiols. ijpsr.info The key to this versatility lies in the deactivation of the triazine ring with each successive substitution, which allows for controlled, stepwise reactions by carefully managing the reaction temperature.

The typical reaction sequence is as follows:

First Substitution: Occurs at low temperatures, typically around 0 °C.

Second Substitution: Proceeds at or around room temperature.

Third Substitution: Requires heating, often above 60-80 °C.

This temperature-dependent reactivity allows for the rational design and synthesis of non-symmetrically substituted triazines, which are ideal building blocks (synthons) for supramolecular chemistry. rsc.org For example, reacting cyanuric chloride with one equivalent of an amine at 0 °C yields a monosubstituted dichlorotriazine. This intermediate can then be reacted with a different nucleophile at a higher temperature to produce a disubstituted monochlorotriazine, which can be further functionalized. ijpsr.inforsc.org These tailored synthons, featuring multiple hydrogen-bonding sites or coordinating groups, are then used to construct complex, self-assembled architectures like molecular duplexes, polymers, and dendrimers. rsc.org

| Step | Reaction Temperature | Reactivity |

| First Substitution | ~0 °C | High reactivity, rapid substitution of one Cl |

| Second Substitution | Room Temperature | Moderate reactivity, substitution of second Cl |

| Third Substitution | >60 °C | Low reactivity, requires heat for final Cl substitution |

Advanced Spectroscopic and Structural Characterization of 6 Methyl 1,2,4 Triazine 3,5 Dithiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Triazine Analysis

NMR spectroscopy is a cornerstone in the characterization of 1,2,4-triazine (B1199460) derivatives. The tautomeric nature of the 6-methyl-1,2,4-triazine-3,5-dithiol (B3190649), existing in equilibrium between dithiol and dithione forms, along with its potential for S-alkylation and complexation, makes detailed NMR analysis crucial for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides vital information about the protons within the molecule. For this compound, the key signals are those from the methyl group (C6-CH₃) and the N-H protons of the triazine ring.

In the ¹H NMR spectrum, the methyl protons are expected to appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The exact chemical shift can be influenced by the solvent and the electronic nature of the triazine ring. The protons attached to nitrogen atoms (N-H) in the triazine ring are typically observed as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature. In related 1,2,4-triazine thione derivatives, these N-H protons can appear significantly downfield, sometimes beyond δ 8.0 ppm. researchgate.net For instance, in a related 1,2,4-triazine derivative, an N-H proton on the triazine ring was observed as a singlet at δ 8.79 ppm. researchgate.net

In the dithiol tautomer, the S-H protons would also be present. These signals are often broad and their chemical shift can vary, but they have been observed in similar structures around δ 3.36 ppm. researchgate.net Upon formation of metal complexes or S-alkylation, the disappearance of the S-H proton signal provides clear evidence of coordination or substitution at the sulfur atom.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazine Derivatives. Note: Data is based on structurally similar compounds, as specific data for this compound is not readily available in the cited literature.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C6-CH₃ | 2.0 - 2.5 | Singlet | Chemical shift influenced by ring substituents. |

| Ring N-H | 8.0 - 10.0 | Broad Singlet | Position is variable and dependent on solvent and concentration. researchgate.net |

Carbon (¹³C) NMR spectroscopy is essential for identifying all carbon atoms in the molecule, including those of the triazine ring and the characteristic thioketone/thiol carbons. The carbon atom of the methyl group (C6-CH₃) typically resonates in the upfield region of the spectrum (δ 15-25 ppm).

The carbon atoms within the 1,2,4-triazine ring (C3, C5, and C6) exhibit distinct chemical shifts. C6, being attached to the methyl group, would appear at a different chemical shift compared to C3 and C5. The most significant signals are those of the C3 and C5 carbons, which are bonded to sulfur. In the dithione tautomeric form, these carbons exist as thioketone (C=S) moieties. The C=S carbon signal is characteristically found far downfield in the ¹³C NMR spectrum, often in the range of δ 160-180 ppm. This deshielded nature is a key indicator of the thione form. For example, in trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, the C=O carbon appears around δ 160 ppm; a similar downfield shift is expected for a C=S carbon. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 6-Methyl-1,2,4-triazine-3,5-dithione.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C6-C H₃ | 15 - 25 | Aliphatic carbon signal. |

| C 6 | 145 - 155 | Aromatic ring carbon attached to the methyl group. |

| C 3 and C 5 | 160 - 180 | Thioketone (C=S) carbons, highly deshielded. |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the definitive assignment of ¹H and ¹³C signals, especially in complex derivatives. researchgate.net

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. While this compound itself has few coupled protons, its derivatives with more complex alkyl or aryl substituents would show clear cross-peaks, helping to establish connectivity within these substituent groups.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously link the methyl proton signal to its corresponding methyl carbon signal.

HMBC: This technique shows correlations between protons and carbons over two or three bonds. emerypharma.com For this compound, an HMBC experiment would be invaluable. For instance, it would show a correlation between the methyl protons (¹H) and the C6 ring carbon (¹³C), as well as potentially to C5, confirming the position of the methyl group. It would also correlate the N-H protons to adjacent ring carbons (C3, C5, C6), helping to solidify the assignment of the entire heterocyclic core. nih.gov

Solid-state ¹⁵N NMR spectroscopy is a specialized technique that provides direct insight into the chemical environment of the nitrogen atoms in the triazine ring. Since the 1,2,4-triazine ring contains three distinct nitrogen atoms (N1, N2, N4), this method can differentiate between them based on their unique electronic environments and bonding.

While specific solid-state ¹⁵N NMR data for this compound is not available, studies on other nitrogen-rich heterocyclic compounds like triazido-s-triazine demonstrate the power of this technique. nih.gov Different nitrogen signals are observed depending on whether the nitrogen is bonded to another nitrogen (N-N), part of a C=N-C moiety, or adjacent to different substituents. For the target molecule, one would expect three distinct ¹⁵N signals corresponding to N1, N2, and N4, providing valuable structural confirmation, particularly in the solid state where tautomeric forms may be fixed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives.

The IR spectrum of this compound provides a characteristic fingerprint based on its functional groups.

Triazine Ring Vibrations: The 1,2,4-triazine ring itself gives rise to a series of characteristic stretching vibrations for C=N and C-N bonds, typically appearing in the 1650-1400 cm⁻¹ region.

Thiol/Thione Moieties: The presence of thiol (S-H) and thione (C=S) groups gives rise to distinct IR absorptions. The S-H stretching vibration, if the thiol tautomer is present, is expected to be a weak band in the 2600-2550 cm⁻¹ region. The C=S stretching vibration is one of the most diagnostic peaks. It is typically found in the region of 1250-1050 cm⁻¹. The exact position and intensity can be influenced by coupling with other vibrations.

N-H and C-H Vibrations: The N-H stretching vibrations of the triazine ring are observed as broad bands in the 3200-3000 cm⁻¹ range. The C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹.

In a study of a related 1,3,5-triazine (B166579) thione derivative, IR bands were observed at 3230 cm⁻¹ (N-H) and 1200 cm⁻¹ (C=S), which aligns with the expected regions for these functional groups. sci-hub.se

Table 3: Key Infrared (IR) Absorption Frequencies for this compound/dithione.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (ring) | Stretching | 3200 - 3000 | Often a broad band. |

| C-H (methyl) | Stretching | 2980 - 2850 | Aliphatic C-H stretch. |

| S-H (thiol) | Stretching | 2600 - 2550 | Typically a weak absorption. |

| C=N (ring) | Stretching | 1650 - 1550 | Characteristic of the triazine ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, including various heterocyclic compounds like triazine derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then directed into the mass analyzer. This gentle process often results in the observation of an abundant protonated molecule [M+H]⁺ or other adduct ions, which directly provides the molecular weight of the compound. mdpi.comrsc.org

The fragmentation of 1,2,4-triazine derivatives under ESI-MS conditions can be induced, for example, by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragmentation patterns offer a wealth of structural information. For instance, studies on various 1,2,4-triazine derivatives have shown that fragmentation often involves the cleavage of the triazine ring and the loss of substituents. tsijournals.comresearchgate.net Common fragmentation pathways for related 1,2,4-triazole (B32235) derivatives include the loss of small molecules like N₂, as well as cleavage at the sulfonamide group in substituted analogs. nih.gov The fragmentation of salts of 1,2,4-triazolylthioacetate acids has also been studied, revealing complex decay patterns that are useful for structure confirmation. researchgate.net

| Compound Type | Ionization Mode | Observed Ions | Typical Fragmentation Pathways |

| 1,2,4-Triazine Derivatives | ESI-MS | [M+H]⁺, [M+Na]⁺ | Cleavage of the triazine ring, loss of substituents. tsijournals.comresearchgate.net |

| 1,2,3-Thiadiazole Derivatives | ESI-MS/MS | [M+H-N₂]⁺ | Loss of N₂ followed by rearrangement. nih.gov |

| Salts of 1,2,4-triazolylthioacetate acids | ESI-MS | [M+H]⁺, [M+K]⁺ | Complex decay patterns involving the triazole cycle and substituents. researchgate.net |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels upon the absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions in conjugated systems, such as those present in this compound and its derivatives. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals (typically π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).

Studies on various 1,2,4-triazine derivatives have identified characteristic absorption bands in the UV-Vis region. For example, some 1,2,4-triazine derivatives exhibit absorption maxima that can be attributed to π–π* and n–π* transitions. d-nb.infonih.gov The position and intensity of these absorption bands are sensitive to the nature of the substituents on the triazine ring and the solvent used. In some triazine systems, intramolecular charge transfer (CT) transitions are observed, typically from an electron-donating group to the electron-accepting triazine core. mdpi.com The UV-Vis absorption spectra of some triazine-based dyes show maximum absorption peaks that are influenced by the electronic nature of the substituents. mdpi.com For instance, in a series of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, a weak absorption band around 470 nm was observed, corresponding to a partially forbidden transition within the central core. mdpi.com

| Compound Class | Solvent | λmax (nm) | Attributed Transition |

| 1,2,4-Triazine Dyes | Methanol (B129727) | 350-400 | π–π* / Charge Transfer nih.gov |

| 1,3,5-Triazine Derivatives | Toluene | 317-336 | π–π* mdpi.com |

| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones | - | ~470 | Forbidden transition within the core mdpi.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. Paramagnetic derivatives of this compound, which could be generated through oxidation or reduction processes, can be effectively studied using EPR.

The EPR spectrum provides key information about the electronic structure of the radical species. The g-factor, analogous to the chemical shift in NMR, is characteristic of the electronic environment of the unpaired electron. The hyperfine splitting pattern arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), providing details about the distribution of the unpaired electron's spin density within the molecule.

For instance, EPR studies of pyrimidine (B1678525) and s-triazine radical cations have been conducted to understand their electronic structure. rsc.org The analysis of the EPR spectra, often aided by computer simulations, allows for the determination of the singly occupied molecular orbital (SOMO) and the extent of electron delocalization onto the nitrogen atoms. rsc.org The EPR spectra of nitronyl nitroxide radicals, another class of nitrogen-containing radicals, typically show a five-line pattern due to hyperfine coupling with two equivalent nitrogen nuclei. youtube.com The study of various organic radicals dispersed in polymer matrices by EPR has also been reported, demonstrating the technique's utility in characterizing the g and A tensor components. acs.org

| Radical Species | Key EPR Parameters | Information Obtained |

| s-Triazine Radical Cations | g-factor, ¹⁴N hyperfine splitting | Singly Occupied Molecular Orbital (SOMO), spin density distribution. rsc.org |

| Nitronyl Nitroxide Radicals | g-factor, ¹⁴N hyperfine splitting | Hyperfine interaction with nitrogen nuclei. youtube.com |

| TEMPO Radicals in Solution | g-factor, ¹⁴N hyperfine splitting | Three-line spectrum due to interaction with one nitrogen nucleus. nih.gov |

X-ray Diffraction Studies for Precise Three-Dimensional Structures

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a crystalline compound. This method provides precise data on bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions and crystal packing.

For triazine derivatives, X-ray diffraction studies have revealed detailed structural features. For example, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been determined to be monoclinic, with specific lattice parameters. researchgate.net In another example, a co-crystal of 6-methyl-1,3,5-triazine-2,4-diamine (B46240) with butane-1,4-diol was analyzed, showing that the diamino-triazine molecules form ribbons through centrosymmetric dimer motifs. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Monoclinic | P2₁/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° researchgate.net |

| 6-Methyl-1,3,5-triazine-2,4-diamine · Butane-1,4-diol | - | - | Formation of ribbons with centrosymmetric R₂(2)(8) dimer motifs. nih.gov |

Computational Chemistry and Theoretical Investigations of 6 Methyl 1,2,4 Triazine 3,5 Dithiol and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in the computational investigation of 1,2,4-triazine (B1199460) derivatives. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of reactivity.

Geometry Optimization and Conformational Analysis of Triazine Rings

DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are widely employed to determine the most stable three-dimensional structures of triazine derivatives. d-nb.inforesearchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. For instance, studies on various 1,2,4-triazine derivatives have successfully used the DFT/B3LYP/6-31G(d,p) method to obtain optimized molecular structures. d-nb.info

The planarity of the triazine ring is a key feature, although substituents can introduce distortions. In the case of 2,4-diamino-6-methyl-1,3,5-triazine, the triazine ring is essentially planar. researchgate.net The conformation of peripheral groups relative to the central triazine ring is also a critical aspect of the analysis. For example, in some 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, the peripheral arms adopt a nearly perpendicular conformation relative to the central phenyl plane after geometry optimization. mdpi.com

Analysis of Electronic Structure: Atomic Charges and Fukui Coefficients

Understanding the electronic structure of 6-methyl-1,2,4-triazine-3,5-dithiol (B3190649) and its analogues is fundamental to predicting their chemical behavior. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides valuable information about charge distribution and intramolecular interactions. nih.gov This analysis can reveal the electron densities on each atom, highlighting the most electron-rich and electron-deficient sites within the molecule.

Frontier Molecular Orbital (FMO) theory is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.govmdpi.com For example, in one study, the calculated HOMO, LUMO, and band gap for a novel 1,2,4-triazine derivative were found to be -3.61 eV, -5.32 eV, and 1.97 eV, respectively. mdpi.com

Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These coefficients are derived from the changes in electron density as the number of electrons in the system changes.

Electrostatic Potential (ESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-deficient regions, prone to nucleophilic attack). d-nb.infonih.gov Green regions are generally neutral.

MEP analysis has been successfully applied to various triazine derivatives to identify electrophilic and nucleophilic sites, thereby predicting their reaction areas. d-nb.infonih.gov For instance, in a study of DTT and its derivatives, the MEP maps were calculated using the B3LYP/6-31G(d,p) method, revealing the reactive zones of the molecules. d-nb.info

Investigation of Reaction Mechanisms and Kinetic Profiles (e.g., Nucleophilic Attack Pathways)

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving triazine derivatives. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the determination of activation energies, which are crucial for predicting reaction rates.

A common reaction type for triazines is nucleophilic aromatic substitution (SNAr). csic.es The electron-deficient nature of the triazine ring makes it susceptible to attack by nucleophiles. Computational studies can model the attack of a nucleophile at different positions on the triazine ring, helping to understand the regioselectivity of the reaction. For example, studies on 1,2,3-triazines have shown that nucleophilic addition can occur at the 4- or 6-position of the ring. nih.gov The stability of the resulting intermediates can be calculated to predict the most favorable reaction pathway. In some cases, the reaction is proposed to proceed through an addition/N2 elimination/cyclization pathway. escholarship.org

Ab Initio and Higher-Level Quantum Chemical Calculations

While DFT is a powerful tool, higher-level ab initio methods can provide even more accurate results, particularly for properties that are sensitive to electron correlation effects.

Assessment of Isomeric and Tautomeric Stability using MP2 and CBS-4 Levels of Theory

For molecules like this compound, which can exist in different tautomeric and isomeric forms, computational methods are essential for determining their relative stabilities. The thiol and thione forms are common tautomers for sulfur-containing heterocyclic compounds.

Higher-level theoretical methods such as Møller-Plesset perturbation theory of the second order (MP2) and complete basis set (CBS) methods like CBS-4 can be employed to accurately calculate the energies of different isomers and tautomers. These methods provide a more rigorous treatment of electron correlation than standard DFT functionals, leading to more reliable predictions of relative stabilities. By comparing the calculated energies of the possible forms, the most stable tautomer or isomer under specific conditions can be identified.

Multiconfigurational Quantum Chemical Studies for Detailed Chemical Bonding Insight

While specific multiconfigurational quantum chemical studies exclusively on this compound are not extensively documented in publicly available literature, the principles of such advanced computational methods are well-established for providing a deeper understanding of chemical bonding in complex molecules. lu.se These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its extensions, are crucial for describing electronic structures where electron correlation is significant, which is often the case in molecules with multiple heteroatoms and potential for tautomerism and excited states, like the triazine dithiol system.

For analogous triazine systems, computational studies have been performed to understand their fundamental properties. For instance, quantum mechanics/molecular mechanics (QM/MM) studies on cytosine aza-analogues like 2,4-diamino-1,3,5-triazine have utilized multireference methods (MS-CASPT2//CASSCF) to explore their excited-state properties and photophysics. rsc.org These studies reveal the intricate details of nonradiative decay pathways and the influence of amination on the electronic states, providing a framework for how multiconfigurational methods could be applied to understand the photochemistry and stability of this compound. rsc.org Such studies are critical for understanding the behavior of these molecules in various environments, including their potential as photosensitizers or in materials science. lu.se

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

A study on a related compound, 6-ethylamino-2,4-dithioxo-1,3,5-triazine, employed classical molecular dynamics to investigate its adsorption on an MgO (001) surface. researchgate.net This research highlights how MD can be used to clarify adsorption sites and calculate interaction energies between triazine derivatives and solid surfaces. researchgate.net

Furthermore, investigations into the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine as a methanol (B129727) solvate have shown the significance of hydrogen bonding in forming its three-dimensional structure. nih.gov The methanol molecules act as both donors and acceptors of hydrogen bonds, creating a network that links the triazine rings. nih.gov Similarly, the ethanol (B145695) solvate of the same molecule exhibits extensive hydrogen bonding, forming molecular tapes. nih.gov While these are crystallographic studies, the principles of intermolecular interactions they reveal are precisely what MD simulations can explore in a dynamic solution environment for this compound. Such simulations would be crucial in understanding its solubility, aggregation behavior, and interactions with biological macromolecules.

Theoretical Prediction of Spectroscopic Parameters to Complement Experimental Data

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate parameters such as IR spectra, NMR chemical shifts, and UV-Vis absorption spectra. d-nb.info

For a series of 1,2,4-triazine derivatives, DFT and TD-DFT calculations have been used to investigate their optoelectronic properties for applications in dye-sensitized solar cells. d-nb.info These studies calculate key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are directly related to the electronic absorption spectra. d-nb.info

In a similar vein, quantum-chemical studies on trispyrazolobenzenes and trispyrazolo-1,3,5-triazines have used DFT (B3LYP) to calculate optimized structures and IR absorption spectra. superfri.orgresearchgate.net The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and analyze the nature of the chemical bonds. researchgate.net For instance, specific peaks in the calculated IR spectra can be assigned to stretching and bending vibrations of particular functional groups, such as C=N, N-N, and C-H bonds within the triazine and pyrazole (B372694) rings. researchgate.net

For this compound, theoretical predictions of its spectroscopic parameters would be invaluable. The thione/thiol tautomerism expected in this molecule would lead to distinct spectroscopic signatures that can be predicted and verified. The table below illustrates the kind of data that can be generated through such theoretical studies, based on findings for analogous compounds.

Table 1: Theoretically Predicted Spectroscopic Data for a Hypothetical this compound

| Spectroscopic Parameter | Predicted Value/Range | Method of Prediction | Significance |

| UV-Vis λmax | 280-320 nm | TD-DFT | Corresponds to π→π* and n→π* electronic transitions. |

| ¹H NMR (δ, ppm) | Methyl Protons: 2.2-2.5 | DFT/GIAO | Chemical shifts are sensitive to the electronic environment. |

| N-H Protons: 11.0-13.0 | |||

| S-H Protons: 4.0-5.5 | |||

| ¹³C NMR (δ, ppm) | Methyl Carbon: 15-20 | DFT/GIAO | Provides information on the carbon skeleton. |

| Triazine Ring Carbons: 140-160 | |||

| Thione/Thiol Carbons: 170-190 | |||

| IR Frequencies (cm⁻¹) | N-H stretch: 3100-3300 | DFT | Identifies functional groups and tautomeric forms. |

| C=S stretch: 1100-1250 | |||

| C-N stretch: 1300-1400 |

Note: The values in this table are hypothetical and serve as an illustration of what theoretical predictions can provide. Actual values would require specific calculations for this compound.

The synthesis of various 1,3,5-triazine-2,4-dithione derivatives and their characterization by spectroscopic techniques underscores the importance of having theoretical data to aid in the interpretation of experimental results. nih.gov

Advanced Applications of 6 Methyl 1,2,4 Triazine 3,5 Dithiol in Chemical Science and Technology

Polymeric and Supramolecular Materials Design

The dual functionality of 6-methyl-1,2,4-triazine-3,5-dithiol (B3190649), with its reactive thiol groups and the inherent properties of the triazine ring, makes it a valuable monomer for the synthesis of innovative polymeric and supramolecular materials.

This compound serves as a crucial monomer in the synthesis of new polymer structures. The presence of two thiol groups allows for its participation in various polymerization reactions, such as polycondensation, leading to the formation of polymers with a triazine unit integrated into the main chain. This incorporation of the triazine ring can impart desirable thermal and optical properties to the resulting polymers. For instance, the reactivity of the dithiol with dichlorinated compounds under phase-transfer catalyzed polycondensation is a common strategy to create these novel polymer architectures. acs.orgfigshare.com

A significant application of triazine dithiols is in the development of poly(phenylene thioether)s (PPTs) with high refractive indices. acs.orgnih.gov The introduction of the triazine unit, which contains three -C=N- bonds, is an effective method to enhance the refractive index of polymers while maintaining high optical transparency in the visible region. acs.org This is because the -C=N- unit possesses a higher molar refraction than the -C=C- unit found in traditional phenyl rings. nih.gov

For example, polycondensation of a related monomer, 2,4-dichloro-6-methylthio-1,3,5-triazine, with aromatic dithiols has yielded PPTs with impressive optical properties. acs.org These polymers exhibit high refractive indices, with one example reaching 1.7492 at 633 nm, coupled with good optical transparency (over 80% at 400 nm). acs.org Furthermore, the incorporation of sulfur atoms from the thioether linkages also contributes to the high refractive index. acs.org Research has shown that the combination of triazine units and sulfur-containing moieties leads to polymers with excellent thermal stability, with glass transition temperatures (Tg) often exceeding 120°C and 5% weight-loss temperatures (T5%) around 350°C. acs.org

Table 1: Properties of Poly(phenylene thioether)s with Triazine Units

| Polymer Composition | Refractive Index (at 633 nm) | Birefringence | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T5%) |

| From 2,4-dichloro-6-methylthio-1,3,5-triazine and 4,4′-thiobis(benzenethiol) acs.org | 1.7492 | 0.0041 | 116°C | 367°C |

| From 2,4-dichloro-6-alkylthio-1,3,5-triazines and various aromatic dithiols acs.org | Up to 1.7720 | <0.005 | >120°C | ~350°C |

This table is interactive. Click on the headers to sort the data.

The 1,3,5-triazine (B166579) scaffold is a valuable building block for creating oligomers used in supramolecular chemistry. rsc.org The distinct hydrogen bonding capabilities and molecular recognition properties of triazine derivatives are central to the formation of self-assembled networks. The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, while appended functional groups can serve as donors, facilitating the formation of predictable and stable supramolecular structures. Specifically, the self-assembly of triazine-based compounds can lead to the formation of molecular duplexes driven by multiple non-covalent interactions, including N-H···N, C-H···O, and C-H···π interactions. nih.gov These interactions guide the three-dimensional arrangement of the molecules in the solid state. nih.gov The ability to modify the structure of the triazine ring allows for the creation of diverse supramolecular architectures with potential applications in crystal engineering and the development of new materials. nih.gov

The incorporation of this compound and related triazine derivatives into materials allows for the engineering of specific optical and electrical properties. The electron-deficient nature of the 1,3,5-triazine ring makes it a useful component in materials designed for organic electronics, where it can function as an electron transporter. mdpi.com The optical properties of triazine-based materials can be tuned by modifying the substituents on the triazine core. researchgate.net For instance, the introduction of donor and acceptor groups within a single molecule can lead to interesting spectral and optical characteristics due to intramolecular charge transfer (ICT). nih.gov This principle is utilized in the design of fluorescent dyes for applications such as dye-sensitized solar cells. researchgate.net By strategically modifying the donor, acceptor, or the π-conjugated bridge in D-π-A (donor-π-acceptor) dyes containing a triazine ring, their photophysical and electrochemical properties can be precisely controlled. researchgate.net

Triazinyl radicals, particularly benzo[e] acs.orgacs.orgbates.edutriazinyls, also known as Blatter radicals, are stable free radicals with customizable properties that make them promising for electronic and magnetic applications. bates.edursc.org Unlike more common nitroxide radicals, the properties of Blatter radicals can be more easily and widely modified through simple changes in their chemical structure. bates.eduflinders.edu.au These radicals are of interest as building blocks for multifunctional molecular materials that can combine optical, transport, and magnetic properties. acs.org

The synthesis of these radicals often involves a multi-step process, and their stability allows for their incorporation into various materials. acs.org Research has focused on their spectroscopic, structural, electrochemical, and magnetic properties, which are dependent on their chemical structure and morphology. bates.edu Applications for these radicals are growing and include use as sensors, spin labels, and in the development of magnetic materials and liquid crystals. bates.edursc.org The ability to create neutral, air- and moisture-stable chelating radical ligands opens up possibilities for their use in coordination chemistry, leading to the formation of metal complexes with interesting magnetic interactions. jyu.fi

Mechanistic Investigations of Corrosion Inhibition by Triazine Derivatives

Triazine derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including carbon steel and stainless steel. nih.govbohrium.comelectrochemsci.org Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. electrochemsci.orgresearchgate.net

The mechanism of corrosion inhibition by triazine derivatives involves a combination of physical and chemical interactions. nih.gov The nitrogen atoms in the triazine ring, along with other heteroatoms and π-electrons from aromatic rings, can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond (chemisorption). nih.govbohrium.com Additionally, electrostatic interactions between the charged metal surface and the charged inhibitor molecules can lead to physisorption. researchgate.netacs.org

Studies have shown that triazine derivatives often act as mixed-type inhibitors, meaning they reduce both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.govresearchgate.netacs.org The efficiency of inhibition is influenced by the concentration of the inhibitor and the specific molecular structure. For instance, the presence of electron-donating groups on the triazine derivative can enhance its inhibition efficiency. nih.gov The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govelectrochemsci.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) and Monte Carlo simulations have been employed to corroborate experimental findings and provide deeper insights into the inhibitor-metal interactions. nih.govbohrium.com These theoretical investigations help in understanding the relationship between the molecular structure of the inhibitor and its corrosion inhibition performance. bohrium.com For example, a higher adsorption energy calculated through simulations corresponds to stronger interaction and better inhibition. bohrium.com

Table 2: Corrosion Inhibition Efficiency of Various Triazine Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

| PTA-2 (a bromo-substituted bis(dimethylpyrazolyl)-aniline-s-triazine) nih.gov | C-steel | 0.25 M H₂SO₄ | 96.5 | 120 ppm |

| PTA-3 (a methoxy-substituted bis(dimethylpyrazolyl)-aniline-s-triazine) nih.gov | C-steel | 0.25 M H₂SO₄ | 93.4 | 120 ppm |

| ST-2 (a synthesized triazine derivative) bohrium.com | Carbon Steel | CO₂-saturated brine (90°C) | 92.14 | 200 mg/L |

| DBN (6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium) electrochemsci.org | SUS304 Stainless Steel | 1.0 M HCl | 99.82 | Not specified |

| 2-DMT (2,4-Diamino-6-methyl-1,3,5-triazine) trdizin.gov.tr | Mild Steel | 0.5 M HCl | 94.6 | 10 mM |

This table is interactive. Click on the headers to sort the data.

Studies on Adsorption Behavior of Triazines on Metal Surfaces

The ability of triazine compounds to adsorb onto metal surfaces is a critical aspect of their application in areas such as corrosion inhibition and mineral processing. Triazine molecules, including those with thiol functionalities, can effectively protect metal surfaces by adsorbing onto active sites, thereby reducing the rate of corrosion. e3s-conferences.org This adsorption is often influenced by the presence of heteroatoms like nitrogen and sulfur, which have lone pair electrons that can interact with the metal surface. e3s-conferences.org

Studies on the adsorption of triazine derivatives on various metal surfaces have revealed that the process is often spontaneous and can be described by models such as the Langmuir adsorption isotherm. e3s-conferences.org The strength and nature of this adsorption can be influenced by factors like temperature and the concentration of the triazine compound. e3s-conferences.org For instance, in the context of mineral processing, triazine-based collectors have shown strong exothermic adsorption on surfaces like sperrylite and pyrite, indicating a favorable and robust interaction. researchgate.net The presence of dithiol groups in molecules like this compound is expected to enhance this adsorption on metal sulfides and other mineral surfaces due to the strong affinity of sulfur for these materials.

| Adsorption Parameter | Observation for Triazine Derivatives | Reference |

| Adsorption Model | Conforms to Langmuir adsorption model. | e3s-conferences.org |

| Process Nature | Exothermic, spontaneous, and physical adsorption. | e3s-conferences.org |

| Influencing Factors | Temperature, concentration of the inhibitor. | e3s-conferences.org |

| Adsorption Strength | Strong exothermic adsorption on sperrylite and pyrite. | researchgate.net |

Design and Development of Triazine-Based Chemical Sensors

The inherent electronic and structural properties of the triazine scaffold make it an excellent platform for the design of chemical sensors. nih.gov The ability to introduce various functional groups onto the triazine ring allows for the fine-tuning of their sensing capabilities, leading to the development of highly selective and sensitive detection systems. researchgate.netrsc.org

Fundamental Principles of Fluorescent Sensing Platforms Utilizing Triazine Scaffolds

Fluorescent sensors based on triazine scaffolds operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission enhancement (AIEE). researchgate.netnih.govnih.gov The triazine core can act as either an electron-donating or electron-accepting unit, depending on the substituents attached to it. This modularity is key to designing sensors for specific analytes.

For example, triazine-based fluorescent probes have been developed for the highly sensitive and selective detection of nitroaromatic compounds like picric acid. researchgate.net The sensing mechanism in these cases often involves fluorescence quenching upon the formation of a complex between the probe and the analyte, driven by electron and charge transfer processes. researchgate.net The limit of detection for such sensors can reach the nanomolar range, highlighting their exceptional sensitivity. researchgate.net

Furthermore, triazine-based covalent organic frameworks (COFs) have emerged as promising materials for fluorescent sensing. rsc.org These materials possess large surface areas and porous structures, which facilitate the diffusion of analytes and enhance the interaction with the sensing sites. researchgate.net A triazine-based COF has been successfully used as a highly sensitive fluorescent probe for Fe³⁺ ions, demonstrating a wide linear range and a low detection limit. rsc.org

Exploiting Thiol Group Interactions for Biosensor Applications

The thiol groups present in this compound offer a powerful tool for the development of biosensors. Thiol groups are known for their strong affinity for heavy metal ions and their ability to form stable linkages with biomolecules. This reactivity can be harnessed to create sensors for a variety of biological targets.

For instance, triazine-based fluorescent sensors incorporating sulfur moieties have been designed for the sequential detection of Hg²⁺ ions and L-cysteine. nih.gov The interaction of the sensor with Hg²⁺ leads to a fluorescence enhancement due to chelation-enhanced fluorescence (CHEF) and blockage of ICT. nih.gov The resulting complex can then be used to detect L-cysteine through a fluorescence quenching mechanism, as cysteine has a stronger affinity for Hg²⁺ and displaces the sensor from the complex. nih.gov This demonstrates the potential of thiol-containing triazines in developing sophisticated biosensing systems. The ability to attach these molecules to solid supports further expands their utility in creating practical biosensor devices. core.ac.uk

Catalytic Applications and Ligand Design in Organometallic Chemistry

The nitrogen-rich and electronically tunable nature of the triazine ring makes it an attractive scaffold for the design of ligands in organometallic chemistry. acs.org These ligands can coordinate with various transition metals to form complexes with interesting catalytic properties.

Use as Ligands in Transition Metal Complexes for Catalytic Processes (e.g., Ruthenium Systems)

Triazine derivatives, including those with thiol functionalities, have been successfully employed as ligands in transition metal catalysis. Ruthenium complexes featuring triazine-based ligands have shown significant activity in various catalytic transformations. nih.govrsc.orgnih.gov

For example, the coordination of 1,2,4,5-tetrazines to ruthenium(II) η⁶-arene scaffolds has been shown to enable their reactivity with chalcogenocyanate ions, leading to the formation of triazine-thione and triazine-selone heterocycles. nih.govacs.org This highlights how metal coordination can activate the triazine ring towards novel chemical transformations. Furthermore, ruthenium polypyridine complexes of tris-(2-pyridyl)-1,3,5-triazine have been investigated as building blocks for photochemical molecular devices, although their catalytic activity in light-driven hydrogen production was found to be limited in preliminary studies. researchgate.net

Development of Triazine-Based Ligands for Enhanced Catalytic Activity and Selectivity

The modular nature of the triazine scaffold allows for the systematic modification of ligand properties to enhance catalytic activity and selectivity. nih.govnih.govacs.org By introducing different substituents on the triazine ring, it is possible to tune the electronic and steric environment around the metal center, thereby influencing the outcome of the catalytic reaction.

Future Directions and Emerging Research Avenues for 6 Methyl 1,2,4 Triazine 3,5 Dithiol Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize the use of safer reagents, reduce waste, and improve energy efficiency. mdpi.com Future research into the synthesis of 6-methyl-1,2,4-triazine-3,5-dithiol (B3190649) would undoubtedly focus on developing environmentally benign protocols.

Conventional methods for creating similar thione and dithione heterocycles often rely on harsh reagents and organic solvents. Emerging sustainable alternatives could revolutionize the synthesis of this target compound. Methodologies such as microwave-assisted synthesis and ultrasound irradiation have been shown to significantly accelerate reaction times and improve yields for various heterocyclic systems, including 1,3,5-triazine (B166579) derivatives. scirp.org The application of these techniques could lead to more efficient and scalable production.

Furthermore, the choice of solvent is critical. The exploration of green solvents like water, ionic liquids, or deep eutectic solvents is a promising avenue. mdpi.com For instance, one-pot, multi-component reactions in aqueous media or under solvent-free conditions have been successfully developed for related 1,3,5-triazine-2,4-dithione derivatives and could be adapted. nih.gov These approaches minimize the use of volatile and toxic organic solvents, aligning with modern standards for sustainable chemical manufacturing. researchgate.net

| Method | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, improved purity. |

| Ultrasound-Assisted Sonochemistry | Enhanced reaction rates, effective in heterogeneous mixtures, can enable use of aqueous media. |

| Multi-Component Reactions | High atom economy, reduced number of synthetic and purification steps, operational simplicity. |

| Green Solvent Systems (e.g., Water, Ionic Liquids) | Reduced environmental impact, improved safety, potential for catalyst recycling. |

| Catalyst-Free Synthesis | Avoids contamination of products with toxic metals, simplifies purification, lower cost. nih.gov |

This table presents a hypothetical comparison of potential synthetic methodologies for this compound, based on established green chemistry techniques for related heterocycles.

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The integration of advanced spectroscopic techniques for real-time, in situ monitoring represents a significant leap forward from traditional offline analysis. For a molecule like This compound , with its multiple reactive sites and potential for tautomerism (dithione ⇌ dithiol), in situ monitoring would be invaluable.

Techniques such as specialized High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), can provide real-time data on the consumption of reactants and the formation of intermediates and products. This has been effectively used to monitor complex ligand exchange reactions involving chiral thiols on nanoparticles, demonstrating the power of the approach to unravel intricate reaction dynamics. nih.gov Similarly, Process Analytical Technology (PAT) tools like ReactIR (FTIR spectroscopy) or Raman spectroscopy could track changes in functional groups as the triazine ring is formed and functionalized, providing critical mechanistic insights without disturbing the reaction.

| Spectroscopic Technique | Potential Application in this compound Research | Information Gained |

| Process FTIR/Raman | Monitoring the cyclization reaction to form the triazine ring. | Real-time tracking of key functional group transformations (e.g., C=S, S-H, N-H bonds). |

| In Situ NMR Spectroscopy | Studying tautomeric equilibria and reaction intermediates at various temperatures. | Structural elucidation of transient species, kinetic data. |

| Chiral HPLC | Monitoring stereoselective reactions or separations if chiral derivatives are made. | Diastereomeric or enantiomeric purity, reaction selectivity. nih.gov |

| Coupled LC-MS | Identifying byproducts and intermediates in complex reaction mixtures. | Molecular weight and fragmentation patterns of all species in solution. |

This table outlines potential applications of advanced spectroscopic tools for studying the synthesis and reactivity of this compound.

Application of Machine Learning and Artificial Intelligence in Rational Compound Design

The convergence of artificial intelligence (AI) and chemistry is accelerating the discovery of new molecules with tailored properties. youtube.com For This compound , machine learning (ML) offers a powerful tool to navigate its vast chemical space and predict the properties of its derivatives without the need for exhaustive synthesis and testing.

By creating a database of known triazine derivatives and their properties, supervised ML models could be trained to predict characteristics such as solubility, electronic properties, or binding affinity to a biological target. youtube.com For example, ML models have been successfully employed to predict the sulfur adsorption capacity of materials, a task relevant to the thiol groups in the target molecule. nih.gov Feature importance analysis within these models could identify which molecular descriptors most significantly influence a desired property, guiding the rational design of new compounds. nih.gov

Furthermore, generative AI models and active learning workflows could propose novel derivatives of This compound with optimized properties for specific applications, such as electronics or pharmaceuticals. nih.gov This in silico design process can drastically reduce the experimental effort required, focusing laboratory work on the most promising candidates.

| Step | Description | Relevant AI/ML Tool |

| 1. Data Curation | Collect data on known triazines, thiols, and their properties from literature and databases. | Automated data extraction tools. |

| 2. Featurization | Convert molecular structures into numerical descriptors (fingerprints, quantum chemical parameters). | Molecular descriptor software. |

| 3. Model Training | Train a machine learning model (e.g., Random Forest, Neural Network) to correlate features with properties. | Python libraries (e.g., Scikit-learn, TensorFlow). nih.gov |

| 4. Property Prediction | Use the trained model to predict the properties of virtual derivatives of the target compound. | Trained ML model. |

| 5. Inverse Design | Employ generative models or optimization algorithms to design new molecules with desired target properties. | Active learning, genetic algorithms, generative adversarial networks (GANs). nih.gov |

This table illustrates a hypothetical workflow for the rational design of this compound derivatives using machine learning.

Development of Multifunctional Triazine-Based Systems with Tunable Properties

The unique electronic and structural characteristics of the triazine ring, combined with the versatile reactivity of thiol groups, make This compound an excellent candidate for developing multifunctional materials. The electron-deficient nature of the triazine core and the ability of the thiol groups to act as potent nucleophiles or ligands for metals open up a wide array of possibilities.

In materials science, the dithiol functionality could be leveraged for polymerization. For instance, thiol-ene "click" chemistry could be used to create advanced polymers and cross-linked networks with high hydrolytic stability and desirable mechanical properties, analogous to research on other triazine-thiol monomers. researchgate.net The triazine core can also serve as an anchor for building star-shaped molecules with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or solar cells. mdpi.comrsc.org

In coordination chemistry, the two thiol groups are perfectly positioned to act as a bidentate ligand for metal ions. This could enable the self-assembly of complex architectures like metal-organic frameworks (MOFs) or discrete metallacages. researchgate.netresearchgate.net Such materials could be designed with tunable porosity and functionality for applications in gas storage, separation, or catalysis. researchgate.net

| Application Area | Potential Functionality | Key Structural Feature |

| Polymer Chemistry | Monomer for Thiol-Ene Polymerization | Two reactive thiol groups. researchgate.net |

| Materials Science | Building Block for Organic Electronics | Electron-deficient triazine core. mdpi.com |

| Coordination Chemistry | Bidentate Ligand for MOFs/Metallacages | Dithiol chelating site. researchgate.net |

| Surface Chemistry | Corrosion Inhibitor/Surface Modifier | Strong affinity of thiol groups for metal surfaces. |

| Sensing | Chemosensor for Metal Ions | Colorimetric or fluorescent changes upon metal coordination. |

This table outlines potential multifunctional systems that could be developed from this compound.

Expanding the Scope of Applications in Emerging Fields of Chemical Science and Engineering

The foundational research proposed in the preceding sections would pave the way for exploring the application of This compound and its derivatives in a variety of cutting-edge fields.

Given the broad spectrum of biological activities associated with 1,2,4-triazine (B1199460) derivatives—including antimicrobial, antiviral, and anticancer properties—it is highly probable that novel derivatives of the dithiol compound could exhibit interesting pharmacological profiles. ijpsr.infoscirp.org The thiol groups offer handles for conjugation to other molecules or for interacting with biological targets.

In materials engineering, triazine-based materials are being explored for applications ranging from solar cells to flame retardants. nih.gov The sulfur atoms in This compound could impart unique properties, such as high refractive indices for optical materials or enhanced affinity for heavy metals for environmental remediation applications. The ability of thiols to strongly adsorb onto gold surfaces could also be exploited for creating self-assembled monolayers (SAMs) in nanoscience and electronics.

Finally, the compound could serve as a versatile intermediate in organic synthesis. The differential reactivity of the two thiol groups, the ring nitrogens, and the methyl group could be exploited to build complex molecular architectures that are otherwise difficult to access.

Q & A

Q. What are the standard synthetic methodologies for 6-methyl-1,2,4-triazine-3,5-dithiol?